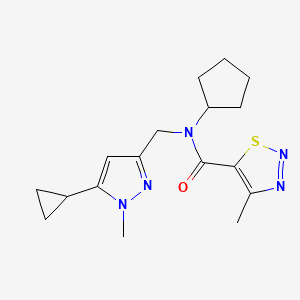
5-(苄氧基)-4-甲氧基-2-甲基苯甲醛
描述
5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C16H16O3. It is a derivative of benzaldehyde, featuring a benzyloxy group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 4-methoxy-2-methylbenzaldehyde.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where 4-methoxy-2-methylbenzaldehyde is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods: While specific industrial production methods for 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: 5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid.
Reduction: 5-(Benzyloxy)-4-methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde depends on its specific application
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Methoxy and Benzyloxy Groups: Can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or other biomolecules.
相似化合物的比较
4-Methoxybenzaldehyde: Lacks the benzyloxy and methyl groups, making it less sterically hindered and potentially less reactive in certain contexts.
2-Methylbenzaldehyde: Lacks the methoxy and benzyloxy groups, which affects its solubility and reactivity.
5-Benzyloxy-2-methylbenzaldehyde: Similar structure but lacks the methoxy group, which can influence its electronic properties and reactivity.
Uniqueness: 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (aldehyde) groups on the benzene ring makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
4-methoxy-2-methyl-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-8-15(18-2)16(9-14(12)10-17)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHJGQKOFEBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
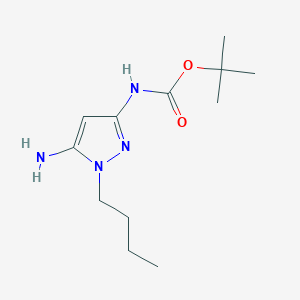
![N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528443.png)
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528444.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)
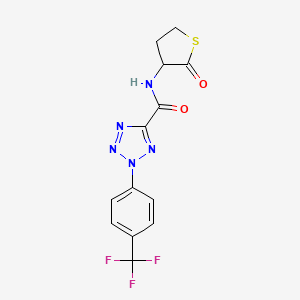
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
![N-benzyl-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2528454.png)
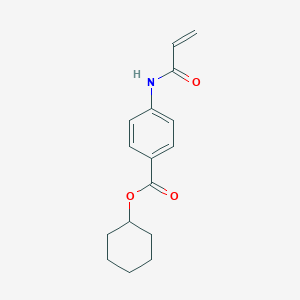
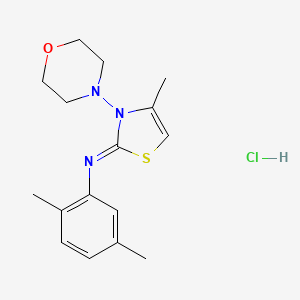

![2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2528461.png)
